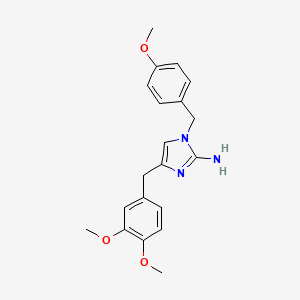
d-Glufosinate
描述
d-Glufosinate, also known as d-phosphinothricin, is a non-selective, broad-spectrum herbicide. It is a derivative of phosphinothricin and is used primarily for weed control in agricultural and non-agricultural settings. This compound is known for its ability to inhibit the enzyme glutamine synthetase, which plays a crucial role in nitrogen metabolism in plants .
准备方法
Synthetic Routes and Reaction Conditions
d-Glufosinate can be synthesized through various chemical and biological methods. One common synthetic route involves the stereoselective resolution of racemic N-acetyl-glufosinate using a deacetylase enzyme. This enzyme, mined from Arenimonas malthae, is heterologously expressed in Pichia pastoris to achieve high activity levels . The reaction conditions typically involve temperatures around 45°C and a pH of 8.0. The enzyme catalyzes the hydrolysis of N-acetyl-glufosinate to produce optically pure this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. For example, recombinant Pichia pastoris can be used in bioreactors to produce high yields of the deacetylase enzyme, which is then used to resolve racemic N-acetyl-glufosinate into its d- and l-forms . This method is preferred due to its efficiency and the high optical purity of the resulting product.
化学反应分析
Types of Reactions
d-Glufosinate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with reactive oxygen species (ROS), which plays a significant role in its herbicidal activity .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide, which is involved in the formation of ROS. The reaction conditions often depend on the specific application but generally involve light-dependent processes .
Major Products Formed
The major products formed from reactions involving this compound include ammonia and various metabolites of the photorespiration pathway, such as glycolate and glyoxylate . These products result from the inhibition of glutamine synthetase and the subsequent disruption of nitrogen metabolism in plants.
科学研究应用
d-Glufosinate has a wide range of scientific research applications:
作用机制
The primary mechanism of action of d-Glufosinate involves the inhibition of the enzyme glutamine synthetase. This enzyme catalyzes the synthesis of glutamine from glutamate and ammonia, a critical step in nitrogen metabolism . Inhibition of glutamine synthetase leads to the accumulation of ammonia and the disruption of photorespiration and carbon assimilation processes . The resulting imbalance in ROS generation and scavenging leads to lipid peroxidation and rapid cell death in plants .
相似化合物的比较
Similar Compounds
l-Glufosinate: The l-isomer of glufosinate, which is also used as a herbicide but has different stereochemical properties.
Atrazine: A herbicide that inhibits photosystem II in the photosynthetic electron transport chain.
Uniqueness
d-Glufosinate is unique in its mode of action, specifically targeting glutamine synthetase and causing rapid cell death through ROS generation . This sets it apart from other herbicides like glyphosate and atrazine, which target different enzymes and pathways .
属性
IUPAC Name |
(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJOBQBIJHVGMQ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(CC[C@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701339136 | |
| Record name | (R)-Glufosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73679-07-9, 51276-47-2 | |
| Record name | Glufosinate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073679079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(Hydroxymethyl-Phosphinyl)Butanoic Acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02663 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-Glufosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701339136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUFOSINATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M758GI0FEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
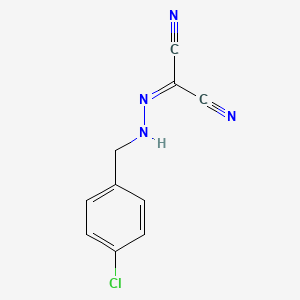
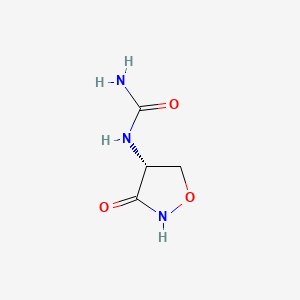
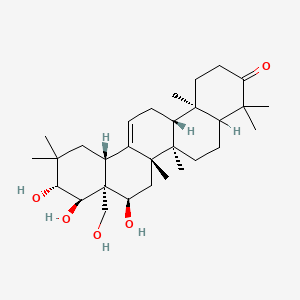
![(1S,2R)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1237367.png)
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

![N'-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B1237372.png)
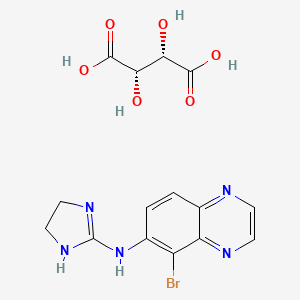
![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)

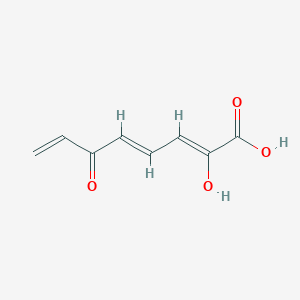
![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)
